molecular formula C20H21BrN2O2 B2564745 2-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005299-34-2

2-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2564745
CAS RN: 1005299-34-2
M. Wt: 401.304
InChI Key: DKBAUFQTNXUILG-UHFFFAOYSA-N
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Description

2-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity One of the primary applications of such compounds lies in their synthesis for anticipated biological activity. El-Hashash et al. (2016) explored the one-pot synthesis of dynamic 2-substituted benzoxazinones and corresponding quinazolinones, indicating potential biological activities based on their structural modifications. This research underscores the importance of these compounds in developing new therapeutic agents or studying biological mechanisms (El-Hashash, Azab, & Morsy, 2016).

Chemical Transformations and Structural Effects The effects of structural modifications on chemical properties and reactivity are a significant area of study. For instance, the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides, as investigated by Xu, Lever, & Lever (2007), provide insights into how changes in the chemical structure can influence binding affinity and selectivity towards sigma receptors, demonstrating the compound's relevance in medicinal chemistry and drug design (Xu, Lever, & Lever, 2007).

Catalysis and Organic Synthesis The role of such compounds in catalysis and facilitating organic synthesis processes is also noteworthy. Grigorjeva & Daugulis (2015) described the cobalt-promoted dimerization of aminoquinoline benzamides, highlighting the compound's utility in developing new synthetic methodologies and enhancing the efficiency of chemical reactions (Grigorjeva & Daugulis, 2015).

Fluorescence and Imaging Applications Moreover, the development of fluorescent sensors and imaging agents represents another critical application. Anand, Kumar, & Sahoo (2018) developed an optical chemosensor for the selective detection of Al3+, showcasing the potential of such compounds in environmental monitoring, biological imaging, and diagnostic applications (Anand, Ashok Kumar, & Sahoo, 2018).

Antimicrobial and Antiviral Research Finally, the antimicrobial and antiviral activities associated with derivatives of such compounds are of significant interest. Patel, Mistry, & Desai (2006) synthesized newer quinazolinones showing antimicrobial activity, which underscores the compound's potential in developing new antibiotics or antiviral agents (Patel, Mistry, & Desai, 2006).

properties

IUPAC Name

2-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-11-5-6-14-12-15(9-10-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBAUFQTNXUILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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